![molecular formula C8H10S B14287505 7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene CAS No. 136708-44-6](/img/structure/B14287505.png)
7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene is a chemical compound with a unique bicyclic structure. This compound is known for its interesting chemical properties and potential applications in various fields of research and industry. Its structure consists of a bicyclo[2.2.1]hepta-2,5-diene core with a methylsulfanyl group attached, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with methylsulfanyl reagents under specific conditions. One common method involves the use of a palladium-catalyzed reaction, where bicyclo[2.2.1]hepta-2,5-diene is treated with a methylsulfanyl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. This method allows for efficient and scalable production of the compound .
化学反应分析
Types of Reactions
7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted bicyclo[2.2.1]hepta-2,5-diene derivatives.
科学研究应用
7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene has a wide range of applications in scientific research:
作用机制
The mechanism of action of 7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, which can then participate in catalytic cycles . Additionally, its biological activity is thought to be mediated through its interaction with cellular proteins and enzymes, leading to the modulation of various biochemical pathways .
相似化合物的比较
Similar Compounds
2,5-Norbornadiene: A structurally similar compound without the methylsulfanyl group.
Bicyclo[2.2.1]hept-2-ene: Another related compound with a different substitution pattern.
5-Vinyl-2-norbornene: A compound with a vinyl group instead of a methylsulfanyl group.
Uniqueness
7-(Methylsulfanyl)bicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
136708-44-6 |
|---|---|
分子式 |
C8H10S |
分子量 |
138.23 g/mol |
IUPAC 名称 |
7-methylsulfanylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C8H10S/c1-9-8-6-2-3-7(8)5-4-6/h2-8H,1H3 |
InChI 键 |
WMJMBMGLARYTJN-UHFFFAOYSA-N |
规范 SMILES |
CSC1C2C=CC1C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)
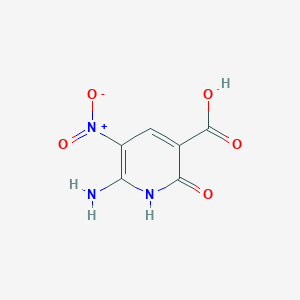
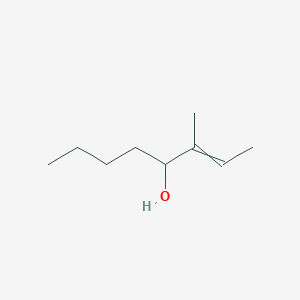
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
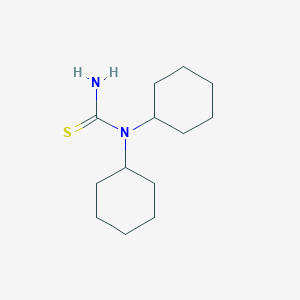
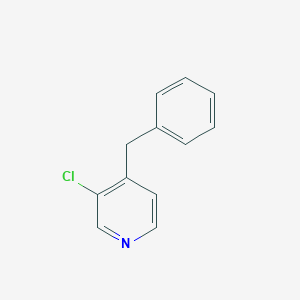
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
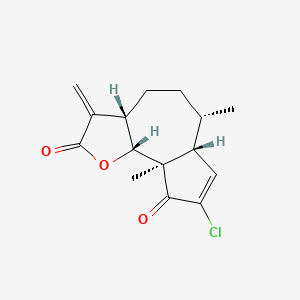
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)
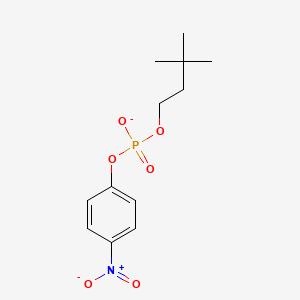
![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)



